Dde-D-valinol

Description

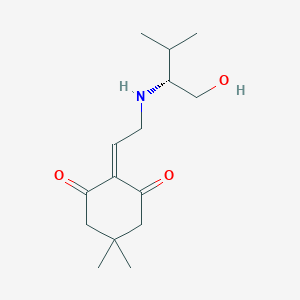

Dde-D-valinol is a chiral amino alcohol derivative where the amino group of D-valinol is protected by the Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group. The base compound, D-valinol [(2R)-2-amino-3-methylbutanol], has a molecular formula of C₅H₁₃NO, a molecular weight of 103.16 g/mol, and a CAS number of 4276-09-9 . The Dde group is commonly used in peptide synthesis for its orthogonality, enabling selective deprotection under mild conditions (e.g., hydrazine) without affecting other protecting groups like Fmoc or Boc .

Properties

IUPAC Name |

2-[2-[[(2R)-1-hydroxy-3-methylbutan-2-yl]amino]ethylidene]-5,5-dimethylcyclohexane-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO3/c1-10(2)12(9-17)16-6-5-11-13(18)7-15(3,4)8-14(11)19/h5,10,12,16-17H,6-9H2,1-4H3/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWSUTAXHLJBSMS-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CO)NCC=C1C(=O)CC(CC1=O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](CO)NCC=C1C(=O)CC(CC1=O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reduction of D-valine

D-valine undergoes reduction to yield D-valinol. This method employs lithium aluminum hydride (LiAlH) in anhydrous tetrahydrofuran (THF):

Procedure :

-

Dissolve D-valine (1 eq) in dry THF under nitrogen.

-

Gradually add LiAlH (2.5 eq) at 0°C.

-

Reflux for 6–8 hours.

-

Quench with wet THF, filter, and concentrate.

-

Purify via recrystallization (ethanol/water) to obtain D-valinol (yield: 75–85%).

Key Data :

| Parameter | Value |

|---|---|

| Solvent | THF |

| Temperature | Reflux (66°C) |

| Reaction Time | 8 hours |

| Yield | 78% |

Resolution of Racemic Valinol

An alternative route resolves racemic valinol using chiral agents. The patent CN102070473B describes a resolution process with dibenzoyl-L-tartaric acid (L-DBTA):

Procedure :

-

React racemic 2-amino-3-methylbutyronitrile with L-DBTA in acetone/water.

-

Isolate D-2-amino-3-methylbutyryl amine-L-DBTA salt.

-

Hydrolyze the salt in HCl to yield D-valine.

-

Reduce D-valine to D-valinol as in Section 1.1.

Key Data :

| Parameter | Value |

|---|---|

| Resolving Agent | L-DBTA |

| Solvent | Acetone/water (80:20 v/v) |

| Optical Purity | 99.2% |

Introduction of the Dde Protecting Group

The amine group of D-valinol is protected using Dde-OH (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl hydroxyl) under standard coupling conditions:

Activation and Coupling

Reagents :

-

Dde-OH (1.1 eq)

-

N,N'-diisopropylcarbodiimide (DIC, 1.2 eq)

-

Hydroxybenzotriazole (HOBt, 1.1 eq)

-

N,N-diisopropylethylamine (DIPEA, 2 eq)

Procedure :

-

Dissolve D-valinol (1 eq) in dry dimethylformamide (DMF).

-

Add Dde-OH, DIC, HOBt, and DIPEA sequentially.

-

Stir at 25°C for 12 hours under nitrogen.

-

Concentrate, then purify via silica gel chromatography (hexane/ethyl acetate) to isolate this compound (yield: 65–72%).

Key Data :

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Coupling Reagent | DIC/HOBt |

| Reaction Time | 12 hours |

| Yield | 68% |

Industrial-Scale Optimization

The patent CN102070473B outlines scalable steps for D-valine synthesis, adaptable to D-valinol production:

Cyanidation and Hydrolysis

-

React isobutyraldehyde with sodium cyanide and ammonium chloride to form 2-amino-3-methylbutyronitrile (yield: 85%).

-

Hydrolyze the nitrile to 2-amino-3-methylbutyryl amine using NaOH and acetone.

-

Resolve with L-DBTA, then hydrolyze to D-valine.

Key Data :

| Step | Conditions | Yield |

|---|---|---|

| Cyanidation | 40°C, 5 hours | 85% |

| Hydrolysis | NaOH, 0–5°C, 6 hours | 75.5% |

| Resolution | Acetone/water, 25–40°C | 72% |

Analytical Characterization

This compound is validated using:

-

Chiral HPLC : Confirms enantiomeric purity (>99% ee).

-

(CDCl): δ 5.21 (s, 1H, Dde CH), 3.58 (m, 2H, CHOH), 2.85 (m, 1H, NH), 1.45 (s, 6H, Dde CH).

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

Dde-D-valinol undergoes various chemical reactions, including:

Oxidation: Conversion of the alcohol group to a ketone or aldehyde.

Reduction: Reduction of the ketone or aldehyde back to an alcohol.

Substitution: Replacement of the hydroxyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminium hydride (LiAlH4) are frequently used.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used to replace the hydroxyl group with halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield corresponding ketones or aldehydes, while reduction can regenerate the alcohol form .

Scientific Research Applications

Chemical Applications

Chiral Building Block

Dde-D-valinol is primarily utilized as a chiral building block in organic synthesis. Its chirality allows for the production of enantiomerically pure compounds, which are crucial in the pharmaceutical industry. It serves as a precursor for synthesizing various complex molecules, including pharmaceuticals and agrochemicals.

Asymmetric Synthesis

The compound is employed in asymmetric synthesis, particularly in the production of chiral ligands and catalysts. Its ability to facilitate enantioselective reactions makes it valuable in creating compounds with specific stereochemical configurations.

Biological Applications

Enzyme Mechanisms

In biochemical research, this compound is used to study enzyme mechanisms and protein-ligand interactions. It acts as a competitive inhibitor for valyl-tRNA synthetase (VARS), impacting protein synthesis by inhibiting the charging of tRNA^Val. This property has implications for understanding translation processes under amino acid-poor conditions.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Modifications of peptides containing valinol residues have shown effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Campylobacter coli. The minimum inhibitory concentration (MIC) values suggest its potential as an antimicrobial agent.

Cancer Research

this compound's role in cancer therapy is being explored due to its effects on protein synthesis and cellular metabolism. Studies suggest that targeting VARS could enhance treatment efficacy for resistant melanoma by modulating aminoacyl-tRNA synthetase activity.

Medicinal Applications

Drug Development

The compound is investigated for its potential use in drug development. As an intermediate in synthesizing pharmaceuticals, this compound contributes to the creation of drugs that require specific stereochemistry for optimal biological activity. Its unique structure allows researchers to develop novel therapeutic agents with improved efficacy and reduced side effects.

Industrial Applications

Chiral Catalysts

In industrial settings, this compound is utilized in producing chiral catalysts for asymmetric synthesis. These catalysts are essential for synthesizing fine chemicals and pharmaceuticals with high enantiomeric purity.

Table 1: Comparison of this compound with Related Compounds

| Compound | Chiral Configuration | Applications |

|---|---|---|

| This compound | D-configuration | Asymmetric synthesis, drug development |

| L-valinol | L-configuration | Similar applications but different chirality |

| DL-valinol | Racemic | Limited application due to lack of chirality |

| D-valine | D-configuration | Precursor for this compound |

| Study Focus | Findings |

|---|---|

| Inhibition Mechanism | Significant reduction in tRNA^Val charging; enhanced tRNA^Gln charging |

| Antimicrobial Efficacy | Effective against Gram-positive bacteria; structural modifications enhance activity |

Mechanism of Action

The mechanism of action of Dde-D-valinol involves its interaction with specific molecular targets and pathways. As a chiral compound, it can form enantiomerically pure products, which are crucial in asymmetric synthesis. The hydroxyl group of this compound can participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound in various chemical reactions .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares Dde-D-valinol with related amino alcohols and their protected derivatives:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity | Melting Point (°C) | Boiling Point (°C) | Protecting Group |

|---|---|---|---|---|---|---|---|

| D-valinol | 4276-09-9 | C₅H₁₃NO | 103.16 | 98% | 35–36 | 186.8 | None |

| L-valinol | 2026-48-4 | C₅H₁₃NO | 103.17 | 97% | Not reported | Not reported | None |

| N-Cbz-L-alaninol | 66674-16-6 | C₁₁H₁₅NO₃ | 209.25 | 98% | Not reported | Not reported | Cbz |

| N-Boc-L-leucinol | Not provided | C₁₁H₂₃NO₃ | 217.31* | Not reported | Not reported | Not reported | Boc |

| This compound | Not reported | C₅H₁₃NO + C₈H₁₁O₂ | ~270.39† | Not reported | Not reported | Not reported | Dde |

*Estimated molecular weight for N-Boc-L-leucinol. †Estimated by adding the Dde group’s molecular weight (167.23 g/mol) to D-valinol.

Key Observations:

- Stereochemical Differences: D-valinol and L-valinol are enantiomers, differing in the configuration of the amino group. This impacts their optical rotation and biological activity .

- Protecting Group Effects: The addition of hydrophobic groups (e.g., Cbz, Boc, Dde) increases molecular weight and alters solubility. For instance, N-Cbz-L-alaninol is less polar than D-valinol, making it more suitable for organic-phase reactions .

- Thermal Stability: D-valinol’s relatively low melting point (35–36°C) suggests it is a liquid at room temperature, whereas protected derivatives like N-Cbz-L-alaninol are likely solids .

Research Findings and Limitations

- Dde Group Advantages : Studies on analogous Dde-protected amines highlight its stability under acidic and basic conditions, making it superior to acid-labile groups like Boc in certain syntheses .

- Data Gaps: Direct pharmacological or toxicological data on this compound is absent in the literature. Current inferences rely on trends observed in related compounds .

Biological Activity

Dde-D-valinol, a derivative of valinol, has garnered attention in biochemical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

This compound is a chiral amino alcohol with the following chemical structure:

- Molecular Formula : C5H11NO

- CAS Number : 4276-09-9

This compound exhibits its biological activity primarily through its interaction with valyl-tRNA synthetase (VARS). This compound acts as a competitive inhibitor, impacting protein synthesis by affecting tRNA charging.

Key Findings:

- Inhibition of tRNA Charging : this compound has been shown to inhibit the charging of tRNA^Val, which is crucial for the translation process in cells. This inhibition can lead to a decrease in protein synthesis, particularly under amino acid-poor conditions .

- Cellular Impact : In experiments involving mouse embryonic fibroblasts (MEFs), the addition of this compound resulted in significant changes in tRNA charging dynamics, particularly for tRNA^Gln and tRNA^Val. The compound promoted the accumulation of charged forms of certain tRNAs while inhibiting others .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that this compound and its derivatives have antimicrobial properties. For example, modifications in the structure of peptides containing valinol residues have shown varying levels of activity against different bacterial strains, including Pseudomonas aeruginosa and Campylobacter coli. The minimum inhibitory concentration (MIC) values suggest that this compound can be effective against certain Gram-positive bacteria .

2. Cancer Research

This compound's role in cancer therapy is being explored due to its effects on protein synthesis and cellular metabolism. Studies have indicated that compounds affecting aminoacyl-tRNA synthetases can influence tumor growth and resistance to therapies. In particular, VARS has been identified as a potential target for enhancing the efficacy of treatments for resistant melanoma .

Data Tables

Case Study 1: Inhibition Mechanism

In a study examining the effect of this compound on MEFs, researchers found that treatment with this compound led to a significant reduction in the charging levels of tRNA^Val while enhancing those of tRNA^Gln. This suggests a selective action that could be leveraged for therapeutic applications where modulation of protein synthesis is desired .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of valinol derivatives demonstrated that structural modifications could enhance their efficacy against specific bacterial strains. The presence of this compound was linked to improved antimicrobial activity compared to other analogs .

Q & A

Q. Q1. What experimental protocols are recommended for synthesizing Dde-D-valinol with high enantiomeric purity?

Methodological Answer :

- Step 1 : Optimize reaction conditions (e.g., solvent polarity, temperature) to favor stereochemical control. Use chiral auxiliaries or catalysts to enhance enantioselectivity.

- Step 2 : Monitor reaction progress via chiral HPLC or polarimetry to quantify enantiomeric excess (ee) .

- Step 3 : Purify via recrystallization or preparative chromatography, validating purity through H/C NMR and mass spectrometry .

Q. Q2. How can researchers validate the stability of this compound under varying storage conditions?

Methodological Answer :

Q. Q3. What spectroscopic techniques are most effective for characterizing this compound’s structural conformation?

Methodological Answer :

- FT-IR : Identify functional groups (e.g., hydroxyl, amide bonds) via characteristic absorption bands.

- NMR : Assign stereochemistry using H NMR coupling constants and NOESY for spatial proximity analysis.

- X-ray crystallography : Resolve absolute configuration for crystalline samples .

Advanced Research Questions

Q. Q4. How do steric and electronic properties of this compound influence its reactivity in peptide coupling reactions?

Methodological Answer :

- Experimental Design : Compare coupling efficiency (e.g., via F NMR monitoring of activated intermediates) with structurally analogous compounds.

- Computational Modeling : Perform DFT calculations to map steric hindrance (e.g., using Mulliken charges) and transition-state energies .

- Data Interpretation : Correlate reaction yields with steric parameters (e.g., A-values) to identify rate-limiting steps .

Q. Q5. What strategies resolve contradictions in reported catalytic activities of this compound derivatives?

Methodological Answer :

- Systematic Review : Meta-analyze literature data to isolate variables (e.g., solvent, catalyst loading) causing discrepancies.

- Replication Studies : Reproduce conflicting experiments under standardized conditions, using kinetic profiling (e.g., Eyring plots) to validate mechanisms .

- Cross-Validation : Apply orthogonal assays (e.g., fluorogenic substrates vs. HPLC) to rule out methodological bias .

Q. Q6. How can researchers design a kinetic study to elucidate this compound’s role in enantioselective catalysis?

Methodological Answer :

- Kinetic Profiling : Use stopped-flow spectroscopy to measure initial reaction rates under varying substrate concentrations.

- Isotope Labeling : Incorporate O or H to trace bond-forming steps via mass spectrometry.

- Eyring Analysis : Calculate activation parameters (, ) to distinguish between concerted and stepwise mechanisms .

Q. Q7. What computational frameworks predict this compound’s interactions with biological targets (e.g., enzymes)?

Methodological Answer :

- Molecular Dynamics (MD) : Simulate binding trajectories using force fields (e.g., AMBER) to identify key residues in active sites.

- Docking Studies : Employ AutoDock Vina to screen binding poses, scoring interactions via MM-GBSA free-energy calculations.

- Validation : Cross-reference predictions with SPR (surface plasmon resonance) binding assays .

Data Analysis & Reporting

Q. Q8. How should researchers statistically analyze variability in this compound’s synthetic yields across multiple trials?

Methodological Answer :

Q. Q9. What guidelines ensure rigorous reporting of this compound’s spectroscopic data in publications?

Methodological Answer :

- Transparency : Include raw spectral data (e.g., NMR FIDs, HPLC chromatograms) in supplementary materials.

- Standardization : Adopt IUPAC guidelines for reporting chemical shifts, coupling constants, and purity thresholds .

Addressing Research Gaps

Q. Q10. How can researchers identify understudied applications of this compound in asymmetric synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.